![molecular formula C20H22O4 B150314 Licarin A CAS No. 23518-30-1](/img/structure/B150314.png)
Licarin A
Overview
Description
Licarin A is a dihydrobenzofuran neolignan, a type of secondary metabolite found in various plant species. It is derived from phenylpropanoids and has a dihydrobenzofuran nucleus, which serves as a useful starting compound for semi-synthetic synthesis of analogues with potentially optimized chemical and biological properties . Licarin A has been isolated from plants such as Aristolochia taliscana and Nectandra oppositifolia and has shown a range of biological activities, including antiparasitic, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
Licarin A can be obtained through oxidative coupling reactions. For instance, (±)-licarin A was synthesized using oxidative coupling, and its enantiomers were resolved by chiral HPLC . Another synthesis approach involves the use of isoeugenol with Ag2O-catalyzed biomimetic oxidative coupling as a key step . Semi-synthetic derivatives of licarin A have also been produced, such as benzylated, methylated, and acetylated forms, which have been evaluated for their biological activities .
Molecular Structure Analysis
The molecular structure of licarin A is characterized by a dihydrobenzofuran neolignan core. Nuclear Magnetic Resonance (NMR) techniques, including 1H, 13C, and DEPT, have been used for structural elucidation and assignment of licarin A and its derivatives . The structure of licarin A allows for the synthesis of various derivatives, which can be used to study structure-activity relationships (SAR) .
Chemical Reactions Analysis
Licarin A undergoes various chemical reactions, including epoxidation and the formation of vicinal diols, benzylic aldehydes, and unsaturated aldehydes. Biomimetic reactions using metalloporphyrin and Jacobsen catalysts have been employed to produce several oxidation products from licarin A . Additionally, Cu(I)-catalyzed azide-alkyne cycloadditions have been used to synthesize dihydrobenzofuran triazolylglycosides from licarin A .
Physical and Chemical Properties Analysis
The physical and chemical properties of licarin A contribute to its biological activities. For example, its lipophilicity was found to limit oral bioavailability, prompting the design of simplified analogues with better permeability profiles . The safety profile of licarin A has been assessed in vitro and in vivo, showing no significant toxicity at certain doses . Moreover, licarin A and its derivatives have been evaluated for their inhibitory activities on enzymes such as α-glucosidase .
Relevant Case Studies
Licarin A has been studied for its potential as a therapeutic agent in various diseases. It has shown schistosomicidal and trypanocidal activities, suggesting its use in the development of agents against Schistosoma mansoni and Trypanosoma cruzi . Its antitubercular activity was demonstrated in a murine model, and it did not exhibit significant subacute toxicity . Licarin A also induced the formation of brown-like adipocytes, suggesting a potential role as an anti-obesity agent . Furthermore, it has been evaluated for the treatment of inflammatory eye diseases, showing safety and efficacy in reducing intraocular inflammation .
Scientific Research Applications
Biological Properties and Potential Medicinal Uses
Licarin A, a neolignan with a dihydrobenzofuran nucleus, demonstrates a range of biological properties. These include cytotoxicity, antimicrobial activities, and potential treatments for central nervous system complaints and metabolic disorders. The multi-functional nature of licarin A, both in its natural form and semi-synthetic derivatives, makes it a promising prototype for new medicinal drugs (Alvarenga et al., 2021).
Antiparasitic and Antimicrobial Activities
Licarin A has been identified to exhibit strong activity against protozoans responsible for diseases like Chagas disease and leishmaniasis. Its oxidation products and derivatives have been studied for their biological activities and mechanisms of action, indicating potential as antiparasitic agents (Souza et al., 2022). Additionally, licarin A and its derivatives possess antimycobacterial properties, which are particularly relevant for addressing tuberculosis and multidrug-resistant strains (León-Díaz et al., 2013).
Treatment of Inflammatory Eye Diseases
Licarin A has shown promising results in the treatment of intraocular inflammation. Studies have confirmed its safety and therapeutic efficacy, particularly in reducing inflammatory cytokines in eye diseases (Paiva et al., 2021).
Potential in Obesity Management
Research suggests that licarin A can stimulate the development of brown-like and beige-like adipocytes from mesenchymal stem cells, indicating its potential role in obesity management and metabolic diseases (Yoon et al., 2018).
Anticancer Properties
Licarin A has shown effectiveness in antiproliferation activities against certain cancer cell lines, indicating its potential use in cancer therapy (Shi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-FNINDUDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licarin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.